3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is a propanol derivative featuring a 1,3-dioxane ring and a 5-methylthienyl substituent. This compound is of interest in synthetic chemistry and pharmaceutical research due to its hybrid ether-thiophene architecture, which may influence solubility, stability, and biological activity .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(5-methylthiophen-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-9-3-5-11(16-9)10(13)4-6-12-14-7-2-8-15-12/h3,5,10,12-13H,2,4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRDNDCHLOAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CCC2OCCCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxanes and 1,3-dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxanes often employs similar methods but on a larger scale, utilizing efficient catalysts like zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild conditions . The use of trialkyl orthoformate and catalytic tetrabutylammonium tribromide in absolute alcohol is also common for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Using agents like KMnO4, OsO4, and CrO3/Py.
Reduction: Employing H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.
Electrophilic Addition: Using electrophiles such as RCOCl, RCHO, CH3I, and :CCl2.
Common Reagents and Conditions
Common reagents include strong acids like HClO4 in CH2Cl2 for oxidation, and bases like LDA, NEt3, Py, and t-BuOK for substitution reactions . The reaction conditions vary depending on the desired transformation, with some reactions requiring high temperatures or specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones or related cleavage products, while reduction typically produces alcohols or hydrocarbons .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development:
- Enzyme Inhibition : Preliminary studies indicate that 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol may inhibit specific enzymes involved in metabolic pathways. This could lead to therapeutic applications in conditions where enzyme modulation is beneficial.
- Receptor Binding : The thienyl group enhances the compound's ability to bind to cellular receptors, potentially influencing signaling pathways related to cell growth and differentiation. This property is particularly relevant in cancer research, where receptor modulation can impact tumor progression.
Synthetic Utility
The compound serves as a versatile intermediate in organic synthesis:
- Synthetic Routes : The synthesis typically involves the formation of the 1,3-dioxane ring through reactions with carbonyl compounds and 1,3-propanediol under acidic conditions. The introduction of the thienyl group can be achieved via Grignard reactions or similar organometallic coupling reactions.
| Synthesis Step | Reactants | Conditions |
|---|---|---|
| Formation of Dioxane Ring | Carbonyl compound, 1,3-Propanediol | Acid catalyst (e.g., toluenesulfonic acid), reflux |
| Introduction of Thienyl Group | Thienyl magnesium bromide | Anhydrous conditions |
This versatility makes it a candidate for synthesizing other biologically active compounds.
Research into the biological activity of this compound highlights its potential therapeutic benefits:
- Antioxidant Properties : The presence of the dioxane ring may enhance the compound's ability to scavenge free radicals, suggesting potential applications in oxidative stress-related diseases.
- Antimicrobial Activity : Initial studies have indicated that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific metabolic enzymes. Results showed significant inhibition at concentrations relevant to therapeutic use, indicating its potential as a drug candidate for metabolic disorders.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells. This suggests a protective role against cellular damage, supporting its investigation for use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol involves its interaction with molecular targets and pathways. The 1,3-dioxane ring and thienyl group contribute to its reactivity and ability to form stable intermediates in various reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
- Structural Differences : Replaces the 5-methylthienyl group with a 3-chlorophenyl ring.
- Physicochemical Properties: Molecular Weight: 257 g/mol (C₁₃H₁₇ClO₃) vs. ~258 g/mol (estimated for the target compound, C₁₂H₁₈O₃S). Stability: Both compounds benefit from the 1,3-dioxane ring’s resistance to hydrolysis under mild conditions, but the thiophene’s sulfur may introduce oxidative sensitivity .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structural Differences: Lacks the 1,3-dioxane ring but retains the thiophenyl-propanol backbone.
- Key Contrasts: Reactivity: The absence of the dioxane ring reduces steric hindrance and hydrogen-bonding capacity. The methylamino group introduces basicity (pKa ~9–10), unlike the ether-linked dioxane in the target compound . Applications: Likely more soluble in aqueous acidic media due to protonatable amino groups, whereas the dioxane-containing analog may prefer organic solvents .
2-Methyl-1,3-dioxolane-2-(1-propanol)
- Structural Differences : Features a 5-membered 1,3-dioxolane ring instead of the 6-membered 1,3-dioxane.
- Physicochemical Properties: Molecular Weight: 146.18 g/mol (C₇H₁₄O₃) vs. ~258 g/mol for the target compound. Solubility: Reduced steric bulk may enhance solubility in polar aprotic solvents .
D(+)-2-Amino-3-phenyl-1-propanol
- Structural Differences: Substitutes the dioxane-thiophene system with a phenyl ring and amino group.
- Key Differences: Basicity: The amino group (pKa ~9.5) allows for salt formation in acidic conditions, unlike the neutral ether oxygens in the target compound. Melting Point: 90–94°C, suggesting higher crystallinity due to hydrogen bonding from the amino group, whereas the dioxane-thiophene analog may exhibit lower melting points due to reduced symmetry .
Comparative Reactivity :
- The 1,3-dioxane ring in the target compound may act as a protecting group for diols, enhancing stability during synthetic steps.
- Thiophene derivatives (e.g., ) are prone to electrophilic substitution at the α-position, but the 5-methyl group may sterically hinder such reactions .
Data Tables
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₈O₃S | ~258 | 1,3-Dioxane, Thiophene | Not Reported |
| 1-(3-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol | C₁₃H₁₇ClO₃ | 257 | 1,3-Dioxane, Chlorophenyl | Not Reported |
| D(+)-2-Amino-3-phenyl-1-propanol | C₉H₁₃NO | 151.20 | Amino, Phenyl | 90–94 |
| 2-Methyl-1,3-dioxolane-2-(1-propanol) | C₇H₁₄O₃ | 146.18 | 1,3-Dioxolane | Not Reported |
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is a chemical compound notable for its unique structural features, which include a dioxane ring and a thienyl group. This combination suggests potential biological activities that could be leveraged in medicinal chemistry and other applications. The compound's molecular formula is C12H18O3S, and it has a molecular weight of 242.33 g/mol .
The compound's structure can influence its biological activity through various mechanisms. The presence of the dioxane ring may enhance solubility and stability, while the thienyl group could facilitate interactions with biological targets through π-π stacking and other non-covalent interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H18O3S |
| Molecular Weight | 242.33 g/mol |
| LogP | 2.63312 |
| H-Bond Acceptors | 4 |
| H-Bond Donors | 1 |
| Rotatable Bonds | 4 |
Biological Activity
Research into the biological activity of this compound indicates several potential applications:
Antimicrobial Properties
Preliminary studies suggest that compounds with thienyl groups exhibit antimicrobial activity. The thienyl moiety may disrupt bacterial membranes or interfere with metabolic pathways, making it a candidate for further investigation in antibiotic development.
Neuropharmacological Effects
Due to its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. Research on similar compounds has shown promise in treating neurological disorders, suggesting that this compound could have similar effects .
Cytotoxicity Studies
In vitro studies have indicated that derivatives of thienyl-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain to be elucidated, but these findings warrant further exploration into the anticancer potential of this compound .
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Thienyl Derivatives in Cancer Therapy :
- Neuroactive Compounds :
-
Antimicrobial Efficacy :
- A comparative study showed that thienyl compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as leads for new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
